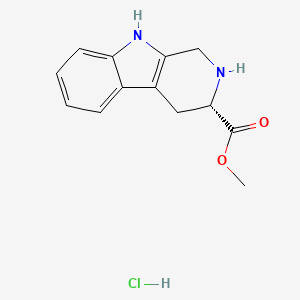

H-Tpi-ome 塩酸塩

概要

説明

“H-Tpi-ome hcl” is a novel compound that has garnered considerable interest in the scientific community due to its promising biological and analytical properties. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Physical And Chemical Properties Analysis

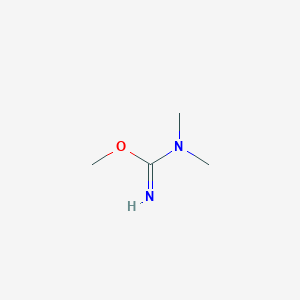

“H-Tpi-ome hcl” is described as off-white flakes . It has a molecular formula of C13H15ClN2O2 and a molecular weight of 266.72 g/mol.科学的研究の応用

- ワインレブ反応: H-Tpi-ome 塩酸塩はワインレブ反応における重要な中間体です。この方法は、カルボン酸、酸塩化物、またはエステルを有機金属試薬を使用してケトンまたはアルデヒドに直接変換することを可能にします。 ワインレブアミドとの初期の付加体は安定化され、さらなる反応を防ぎ、目的のケトンを高い収率で生成します .

- アシル化剤: H-Tpi-ome 塩酸塩は、実験室および工業合成プロセスにおけるアシル化剤として役立ちます。 これは、カルボキシル基を等価なケトンまたはアルデヒドに変換することを容易にします .

- H-Tpi-ome 塩酸塩は、その汎用性により、カルボン酸、酸塩化物、アミド、エステル、ラクトン、および無水物など、さまざまな出発物質から合成できます。 この適応性により、汎用的な合成戦略に役立ちます .

- H-Tpi-ome 塩酸塩は、Fmoc保護アミノ酸の効率的なエステル化に役割を果たします。 このプロセスにより、ペプチド合成における重要な中間体である酸に安定なFmocアミノエステルを調製できます .

ワインレブ反応とアシル化剤

汎用性合成

Fmoc保護アミノエステル合成

要約すると、H-Tpi-ome 塩酸塩は、有機合成から不斉触媒作用、潜在的な薬物開発に至るまで、さまざまな分野で応用されています。 その適応性と安定性により、さまざまな分野の研究者にとって貴重な化合物となっています . 詳細が必要な場合、または追加の質問がある場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

The primary target of H-Tpi-ome hcl, also known as Tipiracil hydrochloride (TPI), is Thymidine Phosphorylase (TYMP) . TYMP is a cytoplasmic protein that is highly expressed in platelets and facilitates multiple agonist-induced platelet activation, enhancing thrombosis .

Mode of Action

TPI is a selective inhibitor of TYMP . It has been shown to diminish the binding of TYMP to Lyn, a protein involved in cell signaling, through both SH3 and SH2 domains . This inhibition results in a decrease in platelet activation and thrombosis .

Biochemical Pathways

TPI affects the biochemical pathways related to platelet activation and thrombosis . By inhibiting TYMP, TPI attenuates multiple signaling pathways that mediate platelet activation, aggregation, and thrombosis .

Pharmacokinetics

Pharmacokinetics generally involve studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (adme) processes .

Result of Action

The inhibition of TYMP by TPI results in a significant reduction in thrombosis without inducing significant bleeding . This makes TPI a potential novel antithrombotic medication without the increase in risk of bleeding .

実験室実験の利点と制限

One of the main advantages of H-Tpi-ome hcl is its selectivity for specific amino acid residues in target proteins. This selectivity allows for the specific labeling of proteins in complex mixtures, which is not possible with other labeling techniques. Additionally, the irreversible nature of the covalent bond formed between H-Tpi-ome hcl and the target protein ensures that the label remains attached even under denaturing conditions.

However, there are also some limitations to the use of H-Tpi-ome hcl in lab experiments. One limitation is the potential for off-target labeling of non-specific proteins. This can be minimized by optimizing the labeling conditions and using appropriate controls. Another limitation is the potential for the H-Tpi-ome hcl label to interfere with protein function, although this has not been observed in most cases.

将来の方向性

There are many potential future directions for the use of H-Tpi-ome hcl in scientific research. One area of interest is the development of new labeling techniques that allow for the selective labeling of specific protein domains or post-translational modifications. Another area of interest is the application of H-Tpi-ome hcl labeling to the study of protein-protein interactions in living cells or organisms. Additionally, the use of H-Tpi-ome hcl in combination with other labeling techniques, such as mass spectrometry, may allow for the identification of novel protein-protein interactions and signaling pathways.

Safety and Hazards

特性

IUPAC Name |

methyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;/h2-5,11,14-15H,6-7H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYBNWMURCUTIC-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505860 | |

| Record name | Methyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79815-18-2 | |

| Record name | Methyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

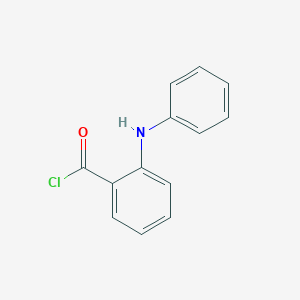

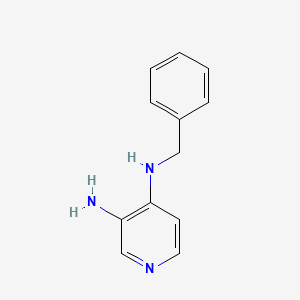

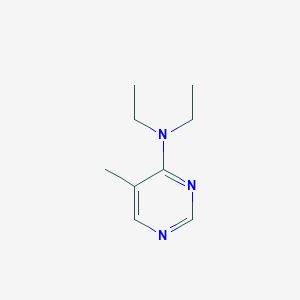

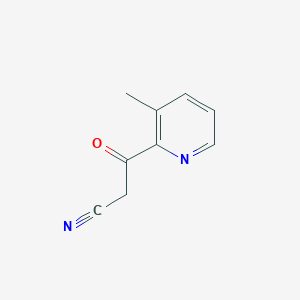

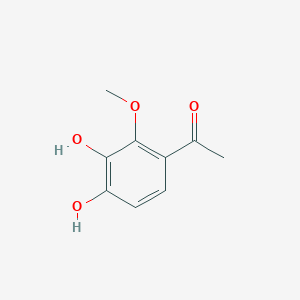

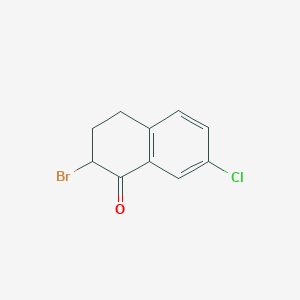

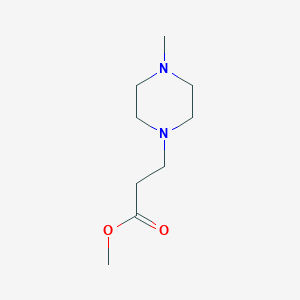

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

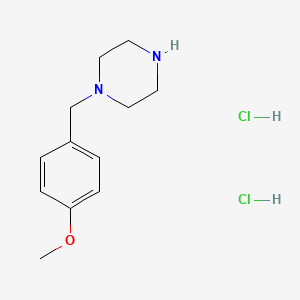

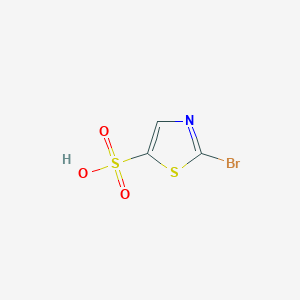

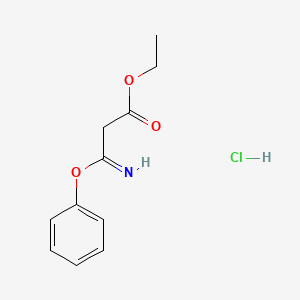

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphine, diphenyl[(tetrahydro-2-furanyl)methyl]-](/img/structure/B1626010.png)

![4-Chloro-2-ethylthieno[2,3-d]pyrimidine](/img/structure/B1626018.png)